molecular formula C11H13ClOS B1532163 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride CAS No. 1160249-25-1

4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride

Cat. No. B1532163
M. Wt: 228.74 g/mol
InChI Key: ROHVXDURUHBXHM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride” is not explicitly provided in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride” are not explicitly mentioned in the sources I found .

Scientific Research Applications

CO2 Capture and Selectivity Enhancement

Thiophene functionalities have been shown to significantly enhance CO2 uptake and selectivity in metal–organic frameworks (MOFs). For example, a complex incorporating thiophene-2,5-dicarboxylic acid showed a remarkable increase in CO2 uptake and selectivity compared to its nonthiophene analogue. This enhancement is attributed to the thiophene moieties facilitating specific CO2 binding via induced dipole interactions, suggesting the potential for thiophene derivatives in improving adsorption materials for gas separation and environmental cleanup processes (Bolotov et al., 2018).

Electrocatalysis for H2 Production

Thiophene-based ligands have been utilized in the development of electrocatalysts for H2 production, demonstrating that the introduction of thiophene units can result in catalysts with modest overpotentials and relatively high turnover frequencies. This indicates the role of thiophene derivatives in advancing catalytic materials for sustainable energy production (Pool & Dubois, 2009).

Polymer Synthesis and Luminescence

Thiophene-containing polymers have been synthesized for various applications, including luminescent materials and conducting polymers. The incorporation of thiophene units into polymeric structures can impart desirable electronic properties, such as enhanced photoluminescence and electrical conductivity, suggesting potential applications in electronics, photonics, and materials science (Wagaman & Grubbs, 1997).

Organic Synthesis and Functional Materials

Reactions involving thiophene derivatives have led to the synthesis of complex organic molecules and materials with specific functions, such as electrochromic devices, liquid crystals, and nonlinear optical materials. These studies demonstrate the versatility of thiophene-based compounds in organic synthesis and materials science, offering insights into their potential utility in creating functional materials for technological applications (Sankaran & Reynolds, 1997).

properties

IUPAC Name

4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClOS/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)14-10/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHVXDURUHBXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride
Reactant of Route 2
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride
Reactant of Route 3
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride
Reactant of Route 4
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride
Reactant of Route 5
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride

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